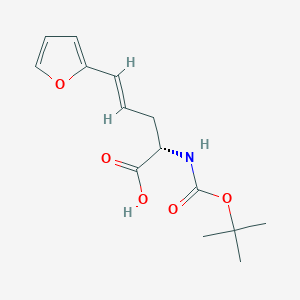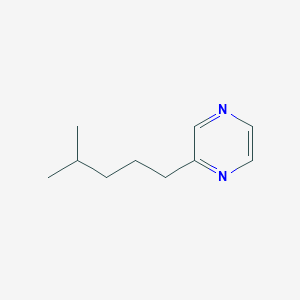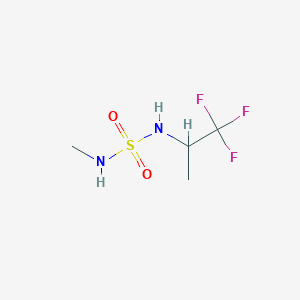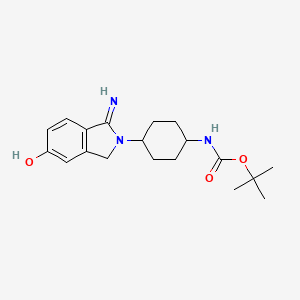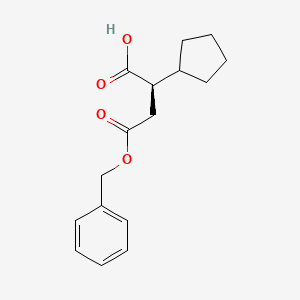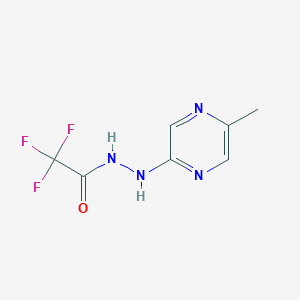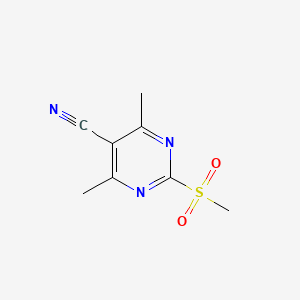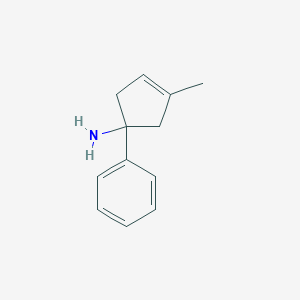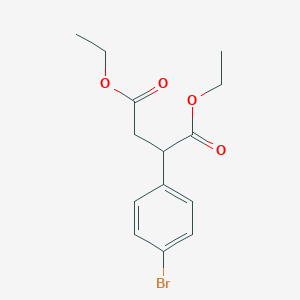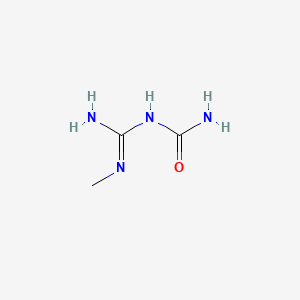
(Imino(methylamino)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Imino(methylamino)methyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound. Another method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction between ammonia and carbon dioxide generates carbamate, which then reacts to produce urea . This process is highly efficient and can be scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
(Imino(methylamino)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amines, which have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(Imino(methylamino)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: It is used in the development of drugs with antisecretory and antimotility properties.
Industry: It is used in the production of various chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (Imino(methylamino)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by inhibiting specific pathways, leading to reduced secretion and motility in biological systems . The compound’s electron-donating character and efficient delocalization of charge density into the imidazoline ring contribute to its activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: These compounds also exhibit antimicrobial and antifungal properties.
Trifluoromethyl ketimines: These compounds are used in the synthesis of pharmacologically interesting derivatives of α-tertiary amines.
Uniqueness
(Imino(methylamino)methyl)urea is unique due to its specific antisecretory and antimotility properties, which are not commonly found in other similar compounds. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in medical and industrial applications .
Propiedades
Número CAS |
44648-02-4 |
|---|---|
Fórmula molecular |
C3H8N4O |
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
(N'-methylcarbamimidoyl)urea |
InChI |
InChI=1S/C3H8N4O/c1-6-2(4)7-3(5)8/h1H3,(H5,4,5,6,7,8) |
Clave InChI |
JHZLFAAUEHTQBY-UHFFFAOYSA-N |
SMILES canónico |
CN=C(N)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


